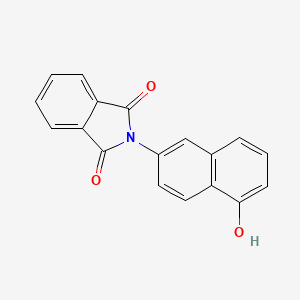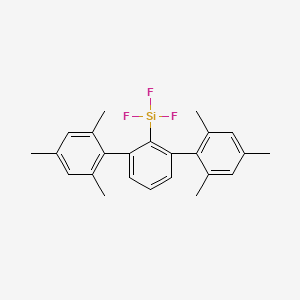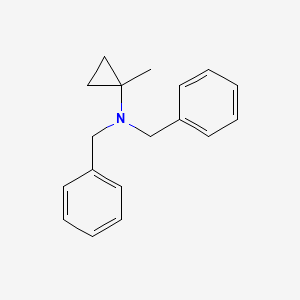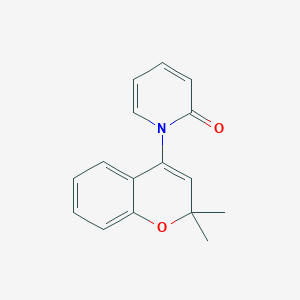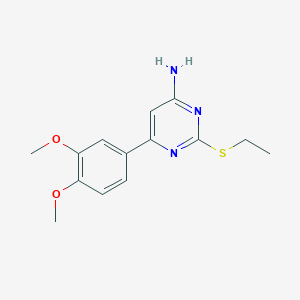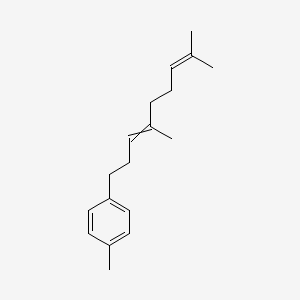
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with a nonadienyl group. This compound is known for its high reactivity due to the presence of multiple double bonds and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene typically involves the esterification of nonanol derivatives with methyl or vinyl reagents. The reaction is followed by dehydration and distillation to obtain the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to consistent product quality. The raw materials, such as nonanol and methyl reagents, are fed into the reactor, where they undergo esterification, dehydration, and distillation in a continuous process .
Chemical Reactions Analysis
Types of Reactions
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, fluorescent dyes, and flexible resins.
Mechanism of Action
The mechanism of action of 1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene involves its interaction with molecular targets through its reactive double bonds and methyl groups. These interactions can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The pathways involved may include oxidative stress, signal transduction, and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethylnona-1,3,7-triene: Similar structure but lacks the benzene ring.
3,7-Nonadien-2-one, 4,8-dimethyl-: Contains a ketone group instead of a benzene ring.
Uniqueness
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene is unique due to its combination of a benzene ring with a nonadienyl group, providing a distinct set of chemical properties and reactivity. This makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Properties
CAS No. |
405506-88-9 |
|---|---|
Molecular Formula |
C18H26 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
1-(4,8-dimethylnona-3,7-dienyl)-4-methylbenzene |
InChI |
InChI=1S/C18H26/c1-15(2)7-5-8-16(3)9-6-10-18-13-11-17(4)12-14-18/h7,9,11-14H,5-6,8,10H2,1-4H3 |
InChI Key |
PJCQELGUCRABMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


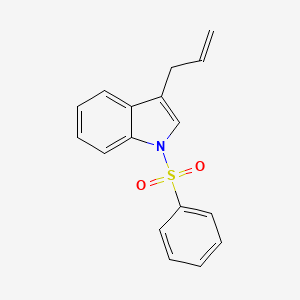

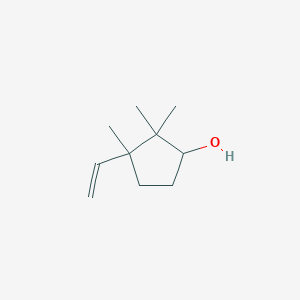
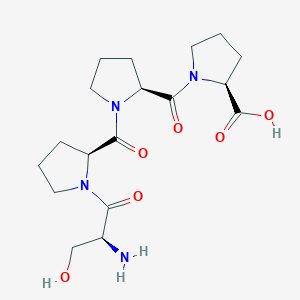
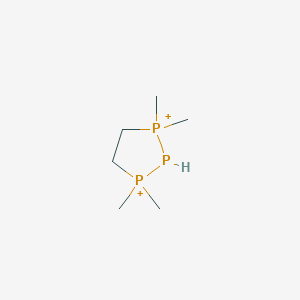
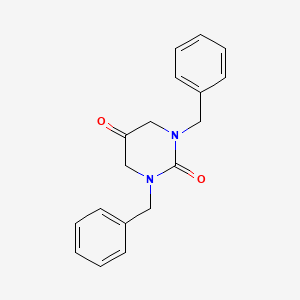

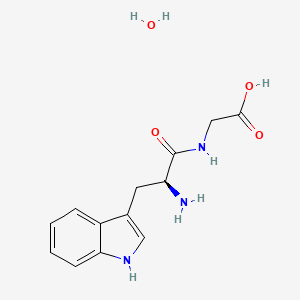
![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)
